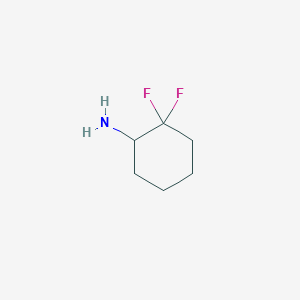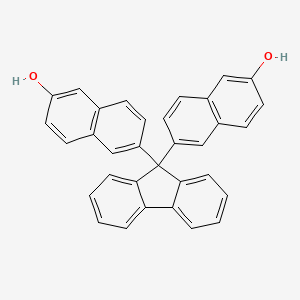
6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated bis(ether amine) monomers is described in the papers. For instance, the preparation of 2,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene involves a nucleophilic aromatic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 2,6-dihydroxynaphthalene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C in ethanol . Similarly, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene is synthesized through a nucleophilic substitution reaction of the same starting materials but with 1,6-dihydroxynaphthalene instead . These methods could potentially be adapted for the synthesis of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the products from the synthesis of 2,6-diacylnaphthalene derivatives have been characterized by UV-vis absorption spectroscopy, electrochemistry, and in some cases, single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) to determine its electronic properties and confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol). However, the synthesis of related polyimides from diamines and aromatic tetracarboxylic dianhydrides suggests that similar compounds can participate in polymerization reactions to form high-performance materials . The reactivity of the compound could be inferred based on these related structures and their known reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated polyimides are well-documented. They exhibit high solubility in organic solvents, form transparent and tough films, and have low moisture absorption and low dielectric constants . These properties are indicative of the potential for 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) to also possess similar desirable attributes, especially if it were to be incorporated into polyimides or other polymers. The thermal stability and mechanical properties of these materials are also noteworthy, with high glass transition temperatures and excellent thermal stability . These properties would be important to consider when analyzing the potential applications of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) in various fields.
Aplicaciones Científicas De Investigación
1. Application in Organic Light-Emitting Diodes (OLEDs)
A study by Ye et al. (2010) explored the use of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) derivatives in the field of Organic Light-Emitting Diodes (OLEDs). The researchers synthesized a series of full hydrocarbons with a twisted tetrahedral conformation for use in OLEDs, demonstrating enhanced efficiency and brightness compared to traditional devices. This application showcases the potential of such materials in the development of high-performance OLEDs (Ye et al., 2010).
2. In Solution-Processable Bulk-Heterojunction Devices
Gupta et al. (2015) designed and synthesized a non-fullerene electron acceptor based on a central fluorene moiety for use in solution-processable bulk-heterojunction devices. The material, characterized by excellent solubility and thermal stability, showed promising results in power conversion efficiency, indicating its potential application in the field of photovoltaics (Gupta et al., 2015).
3. In High Thermal Stability and Mobility Materials for OLEDs
Liang et al. (2017) synthesized spiro[fluorene-9,9′-xanthene]-centered molecules with excellent thermal stability and hole mobility for use in OLEDs. The study demonstrated that these materials, when used as a hole transport layer, yielded OLEDs with appreciable performance metrics, highlighting their application in creating efficient OLEDs with high stability (Liang et al., 2017).
4. In Synthesis of Low Band Gap Copolymer for Organic Solar Cell Applications
Piyakulawat et al. (2011) synthesized a new alternating donor-acceptor copolymer containing fluorene for the use in photovoltaic cells. This application demonstrates the versatility of fluorene derivatives in the creation of materials with a narrow band gap, suitable for efficient energy conversion in solar cells (Piyakulawat et al., 2011).
5. In Resistive Switching Characteristics of Polyimides
Yang et al. (2018) investigated the resistive switching characteristics of polyimides derived from fluorene diamines. This research provides insights into the applications of fluorene derivatives in the field of memory storage, demonstrating their potential in developing dynamic and static random access memory devices (Yang et al., 2018).
Safety and Hazards
6,6’-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) may cause irritation to the eyes, skin, and respiratory system . It is recommended to use only in a well-ventilated area and avoid breathing dust . In case of contact, rinse with plenty of water immediately . During use or storage, avoid contact with strong oxidants and strong acids to prevent dangerous reactions .
Mecanismo De Acción
Target of Action
It is known to be an important organic light-emitting material , suggesting that its targets could be related to light emission processes in certain applications.
Mode of Action
Given its role as an organic light-emitting material , it is likely that it interacts with its targets to produce or enhance light emission
Biochemical Pathways
As an organic light-emitting material , it may be involved in pathways related to light emission in certain applications. The downstream effects of these pathways would likely be related to the production or enhancement of light.
Result of Action
Given its role as an organic light-emitting material , it is likely that its action results in the production or enhancement of light at the molecular and cellular level.
Action Environment
Given its role as an organic light-emitting material , factors such as temperature, light conditions, and the presence of other compounds could potentially influence its action.
Propiedades
IUPAC Name |
6-[9-(6-hydroxynaphthalen-2-yl)fluoren-9-yl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22O2/c34-27-15-11-21-17-25(13-9-23(21)19-27)33(26-14-10-24-20-28(35)16-12-22(24)18-26)31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-20,34-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOPVXMHYSXHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)O)C6=CC7=C(C=C6)C=C(C=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731446 | |
| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934557-66-1 | |
| Record name | 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934557-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



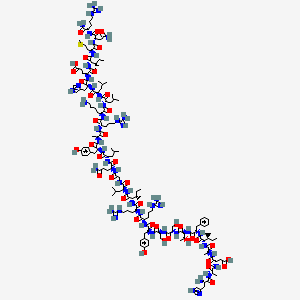
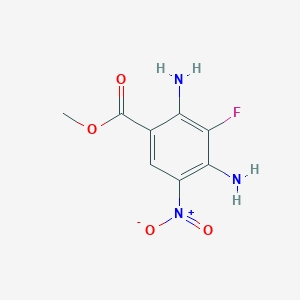

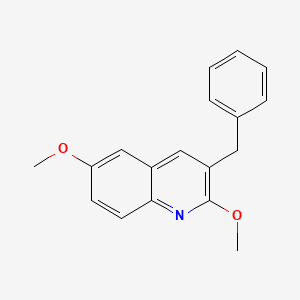

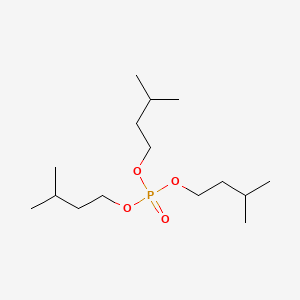

![[5a-S,10b-R]-2-(2,4,6-Trimethyl-phenyl)-2,5a,6,10b-tetrahydro-4H-5-oxa-2,3-diaza-10c-azonia-cyclopenta[c]fluorene chloride](/img/structure/B3030560.png)

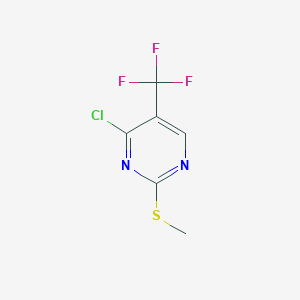

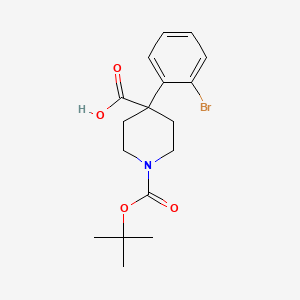
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
